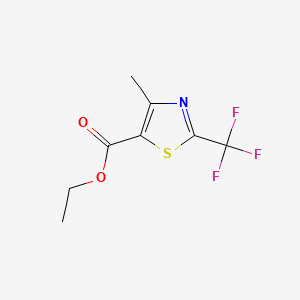![molecular formula C7H3ClFN3 B577990 5-Chloro-8-fluoropyrido[3,4-b]pyrazine CAS No. 1374652-17-1](/img/structure/B577990.png)
5-Chloro-8-fluoropyrido[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-fluoropyrido[3,4-b]pyrazine is a chemical compound with the molecular formula C7H3ClFN3 . It has a molecular weight of 183.57 . This compound is used in various research and industrial applications .
Molecular Structure Analysis
The InChI code for 5-Chloro-8-fluoropyrido[3,4-b]pyrazine is 1S/C7H3ClFN3/c8-7-6-5(4(9)3-12-7)10-1-2-11-6/h1-3H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Chloro-8-fluoropyrido[3,4-b]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Anti-Cancer Activity
5-Chloro-8-fluoropyrido[3,4-b]pyrazine derivatives have shown promising anticancer activities. For instance, novel fluoro-substituted benzo[b]pyran compounds, which share a structural motif with 5-Chloro-8-fluoropyrido[3,4-b]pyrazine, were found to exhibit significant anti-lung cancer activity. These compounds, upon undergoing various chemical transformations, yielded derivatives that tested positively against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Synthesis of Derivatives
The synthesis of 3-amino-4-fluoropyrazoles highlights the utility of fluorinated pyrazoles as building blocks in medicinal chemistry. These derivatives are of interest due to their potential for further functionalization, offering a versatile toolkit for developing novel therapeutic agents (Surmont et al., 2011).
Photovoltaic Applications
A new fluoropyrido[3,4-b]pyrazine-based polymer was synthesized for improving photovoltaic performance. This development represents a significant advancement in the field of polymer chemistry, where the synthesized polymer exhibited a power conversion efficiency (PCE) over 6.0%, marking the highest PCE among PP-based polymers reported till that time (Wang et al., 2017).
Antibacterial Activity
Research into pyrazine and pyridine derivatives has also shown that these compounds have notable antibacterial properties. A study on new pyrazine and pyridine derivatives revealed significant in vitro activity against various strains of bacteria and fungi, suggesting their potential as antimicrobial agents (Foks et al., 2005).
Metal-Organic Frameworks (MOFs)
A Zn-MOF with pyrazine decorated pores was developed as a delivery system for 5-fluorouracil, demonstrating the compound's utility in inducing apoptosis in human ovarian cancer cells and inhibiting their growth. This research illustrates the potential of pyrazine derivatives in creating biofriendly and efficient drug delivery systems (Yan et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-8-fluoropyrido[3,4-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-6-5(4(9)3-12-7)10-1-2-11-6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDIRSJFHPHMAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN=C2Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271316 |
Source


|
| Record name | Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-fluoropyrido[3,4-b]pyrazine | |
CAS RN |
1374652-17-1 |
Source


|
| Record name | Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

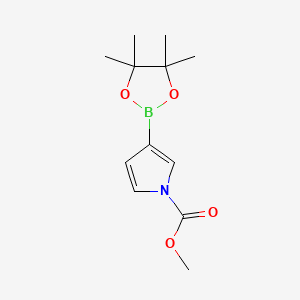


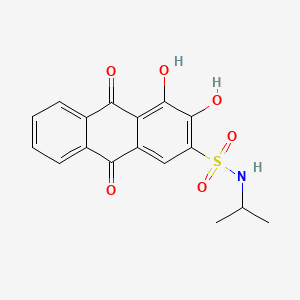

![2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B577916.png)

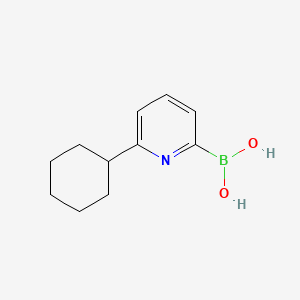

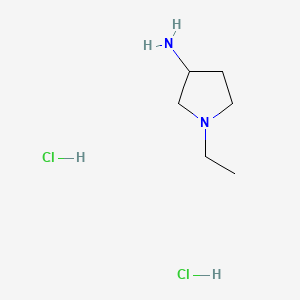
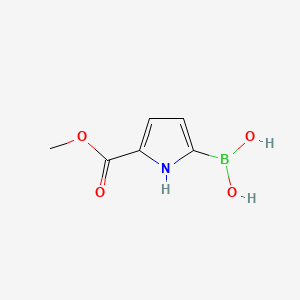

![tert-Butyl 7-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B577929.png)
